Pomalidomide-5'-PEG2-OH
Description
Pomalidomide-5'-PEG2-OH (CAS: 2357113-24-5) is a key building block for proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) systems. Its molecular formula is C17H19N3O6 (MW: 361.354 g/mol), and it consists of three components:
- E3 ubiquitin ligase ligand: Derived from pomalidomide, it binds cereblon (CRBN), a critical component of the E3 ligase complex.
- Linker: A short polyethylene glycol (PEG2) chain, which provides flexibility and solubility.
- Terminal hydroxyl (-OH) group: Enables conjugation to target protein ligands via esterification or other coupling reactions .
The compound is ≥95% pure (HPLC), requires refrigeration for storage, and has a 12-month shelf life. It is currently used in research settings for developing bifunctional degraders .
Properties
Molecular Formula |
C17H19N3O6 |
|---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(2-hydroxyethoxy)ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O6/c21-6-8-26-7-5-18-10-1-2-11-12(9-10)17(25)20(16(11)24)13-3-4-14(22)19-15(13)23/h1-2,9,13,18,21H,3-8H2,(H,19,22,23) |
InChI Key |
MIOLXQDWPZQBHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-5’-PEG2-OH typically involves the conjugation of pomalidomide with a PEGylated linker. The process begins with the preparation of pomalidomide, which can be synthesized through a multi-step continuous flow synthesis . The key steps include:
- Reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione .
- Reducing the nitro group to an amino group.
- Coupling the resulting compound with a PEGylated linker to form pomalidomide-5’-PEG2-OH.
Industrial Production Methods
Industrial production of pomalidomide-5’-PEG2-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . Continuous flow chemistry is preferred for its efficiency, safety, and scalability .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-5’-PEG2-OH undergoes various chemical reactions, including:
Substitution Reactions: The PEGylated linker can participate in nucleophilic substitution reactions.
Click Chemistry: The azide-functionalized derivatives of pomalidomide-5’-PEG2-OH are commonly used in click chemistry for conjugation with other molecules.
Common Reagents and Conditions
Coupling Agents: Used in the initial synthesis of pomalidomide.
Reducing Agents: Employed to convert nitro groups to amino groups.
Azides and Alkynes: Utilized in click chemistry reactions.
Major Products
The major products formed from these reactions are typically conjugates of pomalidomide-5’-PEG2-OH with various target molecules, enabling the creation of PROTACs and other bioactive compounds .
Scientific Research Applications
Pomalidomide-5’-PEG2-OH has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-5’-PEG2-OH exerts its effects by recruiting Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of target proteins . The compound’s PEGylated linker enhances its solubility and cellular permeability, making it an effective tool for targeted protein degradation .
Comparison with Similar Compounds
Table 1: Key Properties of Pomalidomide Derivatives
Linker Length and Flexibility
- PEG2-OH : The PEG2 linker (2 ethylene glycol units) balances hydrophilicity and steric flexibility, optimizing protein-ligand interactions in PROTACs. Shorter linkers may limit degradation efficiency for spatially distant targets .
- PEG5/PEG6-COOH : Longer PEG chains (5–6 units) enhance solubility and provide extended spacing, which may improve engagement with larger protein complexes. However, excessive length can reduce cellular permeability .
Functional Group Reactivity
- -OH (this compound/C6-OH) : Requires activation (e.g., tosylation) for conjugation, limiting reaction speed but offering stability in storage .
- -COOH (PEG5/PEG6-C2-COOH): Readily reacts with amines via carbodiimide chemistry, enabling rapid conjugation to antibodies or nanoparticles. This is advantageous for drug delivery systems .
Parent Compound Specificity
- Pomalidomide derivatives : Exhibit higher cereblon-binding affinity and selectivity compared to thalidomide, reducing off-target effects in TPD .
- Thalidomide-5'-O-C2-OH : A less potent alternative with a shorter half-life but lower toxicity in certain contexts .
Application-Specific Performance
Table 2: Comparative Performance in TPD Systems
| Compound | Degradation Efficiency* | Solubility (PBS) | Cell Permeability | Stability (t½) |
|---|---|---|---|---|
| This compound | High | Moderate | Moderate | >24 hours |
| Pomalidomide-5'-C6-OH | Moderate | Low | High | ~12 hours |
| PEG5/PEG6-COOH | Variable | High | Low | >48 hours |
| Thalidomide-5'-O-C2-OH | Low | Moderate | High | <6 hours |
*Based on model systems (e.g., BRD4 degradation).
- This compound achieves consistent degradation due to its balanced linker length and moderate solubility. It is widely used in PROTACs targeting kinases and transcription factors .
- PEG5/PEG6-COOH derivatives excel in extracellular applications (e.g., antibody-drug conjugates) but require optimization for intracellular targets due to poor permeability .
- Thalidomide-based linkers are less favored in modern TPD due to lower potency but remain useful in proof-of-concept studies .
Commercial Availability and Stability
- This compound faces intermittent stock shortages (e.g., 50 mg batches), necessitating advance planning .
- PEG5/PEG6-COOH derivatives are widely available (≥95% purity) but cost 2–3× more than PEG2-OH due to complex synthesis .
- All compounds require refrigeration (2–8°C) to maintain stability, with PEG-based linkers showing longer shelf lives than alkyl variants .
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